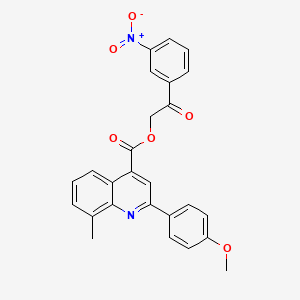

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

Description

This compound is a quinoline-based derivative with a molecular formula of C₂₆H₂₀N₂O₅ (molecular weight: 440.455 g/mol) . Its structure comprises:

- An 8-methylquinoline core substituted at position 2 with a 4-methoxyphenyl group (electron-donating methoxy substituent).

- A 4-carboxylate ester linked to a 2-(3-nitrophenyl)-2-oxoethyl moiety, where the nitro group at the meta position introduces electron-withdrawing effects .

The compound is synthesized via palladium-catalyzed cross-coupling reactions, a method validated for analogous quinoline derivatives (e.g., Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and PCy₃ in DMF/K₂CO₃) .

Properties

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6/c1-16-5-3-8-21-22(14-23(27-25(16)21)17-9-11-20(33-2)12-10-17)26(30)34-15-24(29)18-6-4-7-19(13-18)28(31)32/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKHXCCIRAVRII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355420-80-3 | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Addition of the Nitrophenyl Group: The nitrophenyl group can be added via a nucleophilic aromatic substitution reaction, where 3-nitrophenylamine reacts with the intermediate product from the previous step.

Formation of the Final Product: The final step involves the esterification of the carboxylic acid group with 2-oxoethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles such as amines or thiols replace the nitro group.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Ester Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and reflux conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Substituted derivatives with various functional groups.

Ester Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.

Pathways Involved: It may inhibit specific enzymes involved in cancer cell proliferation, disrupt microbial cell membranes, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituent groups on the quinoline core and ester moiety:

Physicochemical Properties

- Steric Effects : Analog 3’s 4-chloro-3-nitrophenyl group introduces steric hindrance and stronger electron withdrawal, which may reduce metabolic stability compared to the target’s 3-nitrophenyl .

- Collision Cross-Section (CCS) : Analog 1 exhibits a CCS of 205.3 Ų for [M+H]⁺, a metric used in mass spectrometry for structural characterization . Comparable data for the target compound is unavailable but could be predicted using similar computational tools (e.g., SHELX or WinGX ).

Biological Activity

The compound 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula: C26H20N2O6

- Molecular Weight: 440.46 g/mol

- CAS Number: 355420-80-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antitumor Activity

- Studies indicate that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown efficacy against B16 murine melanoma and human promyelocytic leukemia (HL-60) cells. The IC50 values for related compounds were reported in the range of .

- Anti-inflammatory Effects

- Analgesic Activity

Antitumor Efficacy

A systematic study conducted on related quinoline compounds demonstrated their antitumor efficacy through various assays:

| Cell Line | IC50 (µM) | Treatment Effect |

|---|---|---|

| HL-60 | 0.08 | Significant growth inhibition |

| B16F10 | 0.5 | Increased life span in treated mice |

| Neuro 2a | 1.0 | Clonogenic survival inhibition |

The results indicated that these compounds could significantly inhibit tumor growth and increase survival rates in treated subjects .

Anti-inflammatory and Analgesic Studies

The anti-inflammatory effects were quantified through the carrageenan-induced paw edema model:

| Treatment Dose (mg/kg) | Reduction in Paw Volume (%) |

|---|---|

| 40 | 76.48 |

| 150 (Phenylbutazone) | Comparable effect |

In analgesic studies, the compound's efficacy was evident through reduced abdominal constrictions:

| Treatment Dose (mg/kg) | Reduction in Writhing Response (%) |

|---|---|

| 40 | 74 |

These findings support the potential therapeutic applications of this compound in treating inflammatory conditions and pain .

Case Studies

A notable case study involved the application of similar quinoline derivatives in clinical settings, where they were used as adjunct therapies for cancer treatment. Patients exhibited improved outcomes when treated with these compounds alongside conventional chemotherapy, indicating their role as potential enhancers of anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Nitrophenyl)-2-oxoethyl quinoline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves coupling quinoline-4-carboxylate precursors with nitro-substituted phenyl intermediates via esterification or nucleophilic acyl substitution. For example, in analogous syntheses, 2-chloro-8-methylquinoline-3-formyl derivatives are reacted with aromatic amines under methanol reflux, followed by purification via column chromatography . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for high-temperature stability), and catalysts like PdCl₂(PPh₃)₂ for cross-coupling reactions . Reaction progress should be monitored via TLC, and yields improved by controlling pH (e.g., NaBH₃CN reduction at pH ≈ 6) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group splitting patterns) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₆H₂₁N₂O₆: calc. 457.14) .

Q. What safety protocols are critical when handling nitroaromatic quinoline derivatives?

- Methodological Answer : Follow GHS guidelines even if classification data is absent:

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from ignition sources (dry, ventilated areas) .

- Emergency procedures: Flush eyes with water for 15 minutes; use ethanol-insoluble foam for fire suppression .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX (SHELXL for refinement, SHELXD for phase solving). Key steps:

- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) to minimize thermal motion .

- Structure Solution : Direct methods in SHELXS for initial phase estimates, followed by Fourier refinement to locate nitro and methoxy groups .

- Validation : Check R-factor convergence (<0.05), twin law analysis (e.g., inversion twinning in similar quinoline structures ), and Hirshfeld surfaces for intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. XRD) for nitro-substituted regions?

- Methodological Answer :

- Iterative Refinement : Cross-validate NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Dynamic Effects : Consider rotational barriers (e.g., nitro group torsion angles in XRD vs. averaged NMR signals) .

- Multi-Technique Analysis : Use IR to confirm nitro symmetry (asymmetric vs. symmetric stretches) and mass spectrometry to rule out degradation products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to identify electrophilic sites (e.g., LUMO localization on the quinoline carbonyl) .

- Transition State Analysis : Calculate activation energies for methoxy displacement using nitro as a directing group .

- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) via COSMO-RS models to predict rate enhancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.